1,9-dimethyl (2E)-non-2-enedioate 1,9-dimethyl (2E)-non-2-enedioate
Brand Name: Vulcanchem
CAS No.: 13877-42-4
VCID: VC11635066
InChI:
SMILES:
Molecular Formula: C11H18O4
Molecular Weight: 214.3

1,9-dimethyl (2E)-non-2-enedioate

CAS No.: 13877-42-4

Cat. No.: VC11635066

Molecular Formula: C11H18O4

Molecular Weight: 214.3

Purity: 95

* For research use only. Not for human or veterinary use.

1,9-dimethyl (2E)-non-2-enedioate - 13877-42-4

Specification

CAS No. 13877-42-4
Molecular Formula C11H18O4
Molecular Weight 214.3

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature

The IUPAC name 1,9-dimethyl (2E)-non-2-enedioate derives from the parent diacid, (2E)-non-2-enedioic acid, where both carboxylic acid groups are esterified with methanol. The "2E" designation specifies the trans configuration of the double bond between carbons 2 and 3. Alternative nomenclature may include dimethyl (E)-non-2-enedioate or dimethyl trans-non-2-enedioate .

Molecular Formula and Weight

The molecular formula is C₁₁H₁₆O₄, calculated as follows:

  • Non-2-enedioic acid backbone: C₉H₁₂O₄

  • Methyl ester groups: 2 × CH₃ (adding C₂H₆)
    Total: C₁₁H₁₈O₄ (adjusted for double bond: C₁₁H₁₆O₄).
    The molecular weight is 228.24 g/mol, consistent with esters of medium-chain diacids .

Stereochemical Configuration

The (2E) configuration places substituents on opposite sides of the double bond, as confirmed by analogous compounds like dimethyl fumarate (E-configuration) . This geometry influences reactivity, solubility, and biological activity.

Synthesis and Reaction Pathways

Precursor Diacid: (2E)-Non-2-Enedioic Acid

The diacid form, (2E)-non-2-enedioic acid, is synthesized via multi-step routes involving:

  • Monoesterification of Azelaic Acid: Selective esterification of azelaic acid (nonanedioic acid) to monoethyl ester using nickel catalysts or acid-mediated reactions .

  • Bromination and Elimination: Bromination at the α-position followed by dehydrohalogenation to introduce the double bond .

  • Saponification: Hydrolysis of diester intermediates to yield the diacid .

Example Synthesis (Adapted from YMER221034 ):

  • Azelaic Acid Monoethyl Ester:

    • Azelaic acid + Ethanol → Monoethyl ester (72–85% yield, H₂SO₄ or Ni catalysis).

  • Diethyl 2-Bromononanedioate:

    • Bromination with SOCl₂/Br₂ (76% yield).

  • Diethyl (2E)-Non-2-Enedioate:

    • HMPA/NaHCO₃-mediated elimination (87% yield).

  • Diacid Formation:

    • KOH hydrolysis (91% yield).

Esterification to 1,9-Dimethyl (2E)-Non-2-Enedioate

The diacid is esterified with methanol under acid catalysis (e.g., H₂SO₄) or via transesterification of diethyl esters with methanol. Yields are typically >80% under optimized conditions .

Physicochemical Properties

Spectral Data (Inferred from Analogs)

  • IR Spectroscopy:

    • Strong absorptions at ~1720 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (C=C), and ~1250 cm⁻¹ (C-O) .

  • ¹H NMR:

    • δ 6.8–7.2 ppm (vinyl protons, J = 15–16 Hz, trans coupling), δ 3.6–3.7 ppm (ester OCH₃), δ 1.2–2.4 ppm (aliphatic chain) .

Solubility and Stability

  • Solubility: Hydrophobic due to ester groups; soluble in organic solvents (e.g., ethanol, DMSO) .

  • Stability: Prone to hydrolysis in aqueous media (pH-dependent). Encapsulation in vesicular systems (e.g., transethosomes) enhances stability, as demonstrated for dimethyl fumarate .

Applications and Biological Relevance

Pharmaceutical Intermediates

  • Impurity in Azelaic Acid: The diacid form is a known impurity in azelaic acid, a topical anti-acne agent .

  • Prodrug Potential: Similar to dimethyl fumarate (Tecfidera®), which is used for multiple sclerosis, the dimethyl ester may serve as a prodrug for the diacid .

Industrial Uses

  • Polymer Chemistry: As a diene monomer for polyester synthesis.

  • Crosslinking Agent: In coatings and adhesives due to reactive double bonds .

Stability and Formulation Challenges

Degradation Pathways

  • Hydrolysis: Ester groups hydrolyze to diacid in aqueous environments (t₁/₂ ≈ 90 days in ethanol/water) .

  • Oxidation: Allylic positions may oxidize under light or radical conditions.

Stabilization Strategies

  • Vesicular Encapsulation: Transethosomes (TET) reduce degradation rates (e.g., 55–92% retention after 90 days) .

  • Lyophilization: Improves shelf-life by removing water.

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